4-(Methoxycarbonyl)picolinic acid
Overview
Description
4-(Methoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C8H7NO4 . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Molecular Structure Analysis
The molecular weight of 4-(Methoxycarbonyl)picolinic acid is 181.15 . The InChI code is 1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-(Methoxycarbonyl)picolinic acid is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- “4-(Methoxycarbonyl)picolinic acid” is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 .
- It is typically stored in an inert atmosphere at temperatures between 2-8°C .
- Scientific Field : Medicinal Inorganic Chemistry .
- Application Summary : The study involves designing a family of six complexes based on 5-nitropicolinic acid and transition metals . These complexes have been tested for their potential anticancer and anti-inflammatory properties .
- Methods of Application : The complexes were obtained and characterized using single-crystal X-ray diffraction (SCXRD), elemental analyses (EA), and spectroscopic techniques . Quantum chemical calculations using Time-Dependent Density Functional Theory (TD-DFT) were performed to study the luminescence properties of some compounds .
- Results : The anticancer activity of all complexes was tested against three tumor cell lines: B16-F10, HT29, and HepG2 . The best results were found for two of the compounds against B16-F10 (IC50 = 26.94 and 45.10 μg mL −1, respectively) . Anti-inflammatory studies using RAW 264.7 cells exhibited promising activity for three of the compounds (IC50 NO = 5.38, 24.10, and 17.63 μg mL −1, respectively) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxycarbonylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYZUHWYUSSDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538019 | |
Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)picolinic acid | |
CAS RN |
24195-03-7 | |
Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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